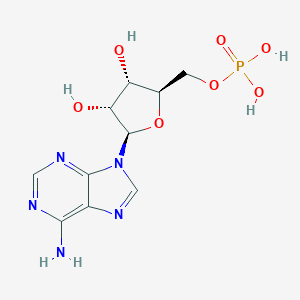

Adenosine monophosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBCSSLTHHNCD-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24937-83-5 | |

| Record name | Poly(A) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24937-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5022560 | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ALMOST INSOL IN COLD H2O /YEAST ADENYLIC ACID MONO-HCL/, READILY SOL IN BOILING WATER, SOL IN 10% HCL, INSOL IN ALCOHOL, 10 mg/mL at 20 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

CRYSTALS FROM WATER + ACETONE, POWDER, NEEDLES FROM WATER & DIL ALC | |

CAS No. |

61-19-8 | |

| Record name | Adenosine monophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine phosphate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine 5'-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415SHH325A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196-200 °C, 195 °C | |

| Record name | Adenosine phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00131 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADENOSINE 5'-PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3281 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Adenosine monophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000045 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Cellular and Molecular Metabolism of Adenosine 5 Monophosphate

Biosynthesis Pathways of Adenosine (B11128) 5'-Monophosphate

Cells employ two primary pathways for the synthesis of purine (B94841) nucleotides, including AMP: the de novo synthesis pathway and the purine salvage pathway. nih.gov

The de novo synthesis of purines is an energy-intensive process that builds the purine ring from simpler precursor molecules. nih.gov This pathway involves a series of ten enzymatic steps, starting with ribose-5-phosphate, to ultimately form inosine (B1671953) monophosphate (IMP). pixorize.comresearchgate.net IMP serves as the common precursor for the synthesis of both AMP and guanosine (B1672433) monophosphate (GMP). pixorize.comfiveable.me

The conversion of IMP to AMP involves two enzymatic reactions. reactome.org First, adenylosuccinate synthetase catalyzes the addition of aspartate to IMP, forming adenylosuccinate. This reaction requires energy in the form of guanosine triphosphate (GTP). Subsequently, adenylosuccinate lyase removes fumarate (B1241708) from adenylosuccinate to yield AMP. nih.gov

The de novo pathway is highly regulated, with feedback inhibition playing a crucial role. AMP itself acts as an inhibitor of adenylosuccinate synthetase, ensuring that its production is curtailed when cellular levels are sufficient. libretexts.org

The purine salvage pathway is an energetically more efficient route for nucleotide synthesis that recycles purine bases and nucleosides derived from the breakdown of nucleic acids or from dietary sources. wikipedia.orgmicrobenotes.com This pathway is particularly important in tissues with high rates of nucleic acid turnover or limited de novo synthesis capacity. nih.gov

A key enzyme in the purine salvage pathway is adenine (B156593) phosphoribosyltransferase (APRT). APRT catalyzes the direct conversion of adenine to AMP in a single step. wikipedia.orgebi.ac.uk The reaction involves the transfer of a phosphoribosyl group from 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to adenine, releasing pyrophosphate. ebi.ac.ukreactome.org

This reaction is vital for recycling adenine and is the sole mechanism for AMP production in some organisms. wikipedia.org In mammals, APRT is widely distributed in various tissues and plays a significant role in maintaining the adenine nucleotide pool. biorxiv.org

Table 1: Key Enzymes in Adenosine 5'-Monophosphate Biosynthesis

| Pathway | Enzyme | Substrate(s) | Product(s) |

| De Novo Synthesis | Adenylosuccinate Synthetase | IMP, Aspartate, GTP | Adenylosuccinate, GDP, Phosphate (B84403) |

| De Novo Synthesis | Adenylosuccinate Lyase | Adenylosuccinate | AMP, Fumarate |

| Purine Salvage | Adenine Phosphoribosyltransferase (APRT) | Adenine, PRPP | AMP, Pyrophosphate |

| Purine Salvage | Adenosine Kinase | Adenosine, ATP | AMP, ADP |

Another crucial enzyme in the purine salvage pathway is adenosine kinase. This enzyme catalyzes the phosphorylation of adenosine to form AMP, utilizing ATP as the phosphate donor. nih.govwikipedia.org This reaction is a primary mechanism for regulating intracellular and extracellular adenosine levels, which is important for various physiological processes. nih.gov The activity of adenosine kinase is influenced by the cellular energy state, specifically the ATP/ADP ratio. nih.gov

As mentioned in the de novo synthesis section, IMP is the branch point for the synthesis of both AMP and GMP. nih.govfiveable.me The purine salvage pathway can also contribute to the IMP pool. Hypoxanthine (B114508), a purine base, can be converted to IMP by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). pixorize.com This newly formed IMP can then be converted to AMP through the same two-step enzymatic process as in the de novo pathway, involving adenylosuccinate synthetase and adenylosuccinate lyase. nih.gov

Adenylate kinase, also known as myokinase, is an enzyme that plays a critical role in cellular energy homeostasis by catalyzing the reversible interconversion of adenine nucleotides. wikipedia.orgwikipedia.org The primary reaction catalyzed by adenylate kinase is:

2 ADP ⇌ ATP + AMP wikipedia.org

This reaction allows for the rapid regeneration of ATP from two molecules of ADP, particularly in tissues with high energy demands such as skeletal muscle. doccheck.com Conversely, when ATP levels are high and energy demand is low, the reaction can proceed in the reverse direction to synthesize ADP from ATP and AMP. Adenylate kinase is therefore essential for maintaining the balance between the different adenine nucleotides and for monitoring the energy status of the cell. wikipedia.orgnih.gov

Table 2: Overview of Adenosine 5'-Monophosphate Biosynthesis Pathways

| Pathway | Starting Material(s) | Key Intermediate(s) | Final Product | Significance |

| De Novo Synthesis | Ribose-5-phosphate, amino acids, CO2, one-carbon units | Inosine Monophosphate (IMP) | Adenosine 5'-Monophosphate (AMP) | Builds purines from simple precursors; energy-intensive. nih.govpixorize.com |

| Purine Salvage | Adenine, Adenosine, Hypoxanthine | Inosine Monophosphate (IMP) | Adenosine 5'-Monophosphate (AMP) | Recycles purine bases and nucleosides; energetically efficient. wikipedia.orgmicrobenotes.com |

| Adenylate Kinase Reaction | Adenosine Diphosphate (B83284) (ADP) | N/A | Adenosine 5'-Monophosphate (AMP) | Maintains adenine nucleotide balance and cellular energy homeostasis. wikipedia.orgwikipedia.org |

Hydrolysis of ATP to Adenosine 5'-Monophosphate and Pyrophosphate

Adenosine 5'-monophosphate can be formed through the hydrolysis of adenosine triphosphate (ATP). In this reaction, the terminal and penultimate phosphate groups are cleaved from the ATP molecule, resulting in the formation of AMP and an inorganic pyrophosphate (PPi) molecule. nih.gov This process is an exergonic reaction, releasing a significant amount of energy, approximately -10.9 kcal/mol under standard conditions. frontiersin.org

The reaction can be summarized as follows: ATP + H₂O → AMP + PPi

Adenosine 5'-Monophosphate Formation from RNA Breakdown

The catabolism of ribonucleic acid (RNA) is another significant source of intracellular adenosine 5'-monophosphate. nih.gov During cellular processes such as RNA turnover and degradation, RNA molecules are broken down into their constituent ribonucleotides. This process involves the action of various ribonucleases that cleave the phosphodiester bonds linking the nucleotides in the RNA polymer. The products of this breakdown include the four nucleoside monophosphates, one of which is adenosine 5'-monophosphate.

Degradation Pathways of Adenosine 5'-Monophosphate

The degradation of adenosine 5'-monophosphate is a crucial aspect of purine metabolism, ensuring the recycling of purine bases and the removal of excess nucleotides.

Conversion of Adenosine 5'-Monophosphate to Inosine Monophosphate (IMP) via Myoadenylate Deaminase

A primary pathway for AMP degradation, particularly in skeletal muscle, is its conversion to inosine monophosphate (IMP). This reaction is catalyzed by the enzyme myoadenylate deaminase, also known as AMP deaminase. ahajournals.orgyoutube.com The enzyme facilitates the deamination of AMP, removing an amino group and resulting in the formation of IMP and an ammonia (B1221849) molecule. youtube.com

This conversion is a key component of the purine nucleotide cycle, which plays a vital role in cellular energy metabolism, especially during strenuous exercise. ahajournals.orgcvpharmacology.com The generation of IMP and its subsequent reconversion to AMP is linked to the production of fumarate, an intermediate in the citric acid cycle, thereby contributing to ATP production. cvpharmacology.com Deficiency in myoadenylate deaminase can lead to an accumulation of AMP in muscle cells, particularly after exercise, and is associated with symptoms like fatigue and muscle pain. youtube.comnih.gov

| Enzyme | Substrate | Product | Metabolic Pathway | Key Function |

|---|---|---|---|---|

| Myoadenylate Deaminase (AMP Deaminase) | Adenosine 5'-monophosphate (AMP) | Inosine Monophosphate (IMP) + Ammonia | Purine Nucleotide Cycle | Energy metabolism in skeletal muscle |

Adenosine 5'-Monophosphate Dephosphorylation to Adenosine by 5'-Nucleotidase

Adenosine 5'-monophosphate can also be dephosphorylated to form adenosine. This hydrolytic reaction is catalyzed by the enzyme 5'-nucleotidase, which removes the phosphate group from AMP. researchgate.net

There are multiple isoforms of 5'-nucleotidase, which can be broadly categorized as membrane-bound (ecto-5'-nucleotidases) and soluble cytosolic forms. nih.gov These isoforms exhibit different kinetic properties and substrate specificities. For instance, some soluble 5'-nucleotidases are classified as "low-Kₘ" or "high-Kₘ" based on their affinity for AMP and IMP. mdpi.com The low-Kₘ enzymes have a high affinity for AMP, with Kₘ values ranging from 7 to 15 µM, while high-Kₘ enzymes have a much lower affinity for AMP. mdpi.com The presence of these different isoforms allows for complex regulation of nucleoside monophosphate dephosphorylation in various tissues. mdpi.com

| 5'-Nucleotidase Isoform Type | Cellular Location | Relative Affinity for AMP | Kₘ for AMP |

|---|---|---|---|

| Low-Kₘ | Cytosolic | High | 7-15 µM |

| High-Kₘ | Cytosolic | Low | 3.0-9.4 mM |

| Ecto-5'-nucleotidase | Membrane-bound | Varies | Varies |

Catabolic Pathways Leading to Uric Acid Formation from Adenosine 5'-Monophosphate

The complete catabolism of AMP ultimately leads to the production of uric acid, the final excretory product of purine metabolism in humans. nih.gov This multi-step pathway involves several key enzymes.

Following the dephosphorylation of AMP to adenosine by 5'-nucleotidase, the enzyme adenosine deaminase converts adenosine to inosine. nih.gov Alternatively, AMP can be converted to IMP by AMP deaminase, which is then dephosphorylated to inosine. nih.gov Inosine is subsequently acted upon by purine nucleoside phosphorylase, which cleaves the glycosidic bond to release hypoxanthine and ribose-1-phosphate.

The final steps of this pathway involve the enzyme xanthine (B1682287) oxidase, which first oxidizes hypoxanthine to xanthine and then further oxidizes xanthine to uric acid. nih.gov In humans, uric acid is the terminal product of purine degradation and is excreted in the urine. researchgate.net

Regulation of Adenosine 5'-Monophosphate Degradation by Phosphodiesterases

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in regulating the levels of cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The primary function of cAMP-specific phosphodiesterases is to catalyze the hydrolysis of the 3',5'-phosphodiester bond in cAMP, which results in the formation of adenosine 5'-monophosphate (AMP). wikipedia.orgnih.gov

Therefore, phosphodiesterases are directly involved in the formation of AMP from cAMP, rather than its degradation. By controlling the rate of cAMP hydrolysis, PDEs indirectly influence the pool of AMP available for other metabolic processes. wikipedia.org The regulation of PDE activity is complex, involving different PDE families and isoforms with distinct tissue distributions and regulatory properties. For example, PDE4, PDE7, and PDE8 are specific for cAMP hydrolysis. nih.gov The activity of these enzymes terminates cAMP-mediated signaling pathways and, in doing so, contributes to the intracellular production of AMP. nih.gov

Interconversion Dynamics of Adenosine 5'-Monophosphate within the Adenylate Pool

The concentration of adenosine 5'-monophosphate (AMP) within a cell is not static; it exists in a dynamic equilibrium with adenosine diphosphate (ADP) and adenosine triphosphate (ATP). This collection of adenine nucleotides is known as the adenylate pool. The interconversion between these molecules is rapid and continuous, primarily governed by the enzymatic activity of adenylate kinase, which ensures that the cell can efficiently manage and respond to changes in its energy status. This dynamic interplay is fundamental to cellular life, as the relative concentrations of AMP, ADP, and ATP dictate the energetic capacity for virtually all metabolic processes.

Adenylate Energy Charge and Adenosine 5'-Monophosphate Concentration

The concept of adenylate energy charge (AEC) was introduced as a quantitative index to measure the energy status of a cell. wikipedia.org It reflects the amount of metabolic energy stored in the adenylate pool. The AEC is calculated based on the concentrations of all three adenine nucleotides using the following formula:

AEC = ([ATP] + 0.5 * [ADP]) / ([ATP] + [ADP] + [AMP]) wikipedia.org

The AEC value ranges from 0 (all adenylate as AMP) to 1.0 (all adenylate as ATP). In most healthy, metabolizing cells, the AEC is maintained within a narrow and high range, typically between 0.7 and 0.95. wikipedia.org This stabilization is crucial for maintaining cellular homeostasis. For instance, studies in Escherichia coli have shown that active growth occurs only when the energy charge is above approximately 0.8. Cellular viability is maintained at values between 0.5 and 0.8, while a drop below 0.5 is associated with cell death. nih.gov

There is a critical and inverse relationship between the adenylate energy charge and the concentration of AMP. When cellular energy consumption exceeds production, ATP is hydrolyzed to ADP and subsequently to AMP. This shift in the adenylate pool leads to a decrease in the AEC. Conversely, a falling AEC is directly mirrored by a rising concentration of AMP. This increase in AMP is not merely a consequence of energy depletion but serves as a primary signal of metabolic stress. wikipedia.orgnih.gov As the AEC falls, the elevated AMP levels trigger regulatory mechanisms, such as the activation of AMP-activated protein kinase (AMPK), which in turn stimulates catabolic pathways to generate more ATP and inhibits anabolic, energy-consuming processes to restore the energy charge. wikipedia.orgnih.govmonash.edu

Research on the stria vascularis under metabolic stress provides a clear example of this relationship. Under normal conditions, the AEC is approximately 0.84. Following 10 minutes of ischemia, the AEC plummets three-fold, accompanied by a dramatic 1500% increase in the concentration of AMP. nih.gov

| Cellular Condition | Adenylate Energy Charge (AEC) | Relative AMP Concentration | Physiological State |

|---|---|---|---|

| Normal, Active Growth | 0.8 - 0.95 | Low | Anabolic processes favored |

| Viable, Non-growing (Stress) | 0.5 - 0.8 | Increasing | Catabolic processes activated |

| Cell Death | < 0.5 | High | Loss of homeostasis |

Relationship between Adenosine 5'-Monophosphate, ADP, and ATP Ratios in Cellular Energy Status

The relative ratios of AMP, ADP, and ATP are tightly controlled and serve as a sensitive barometer of the cell's energetic health. The key enzyme governing the balance within the adenylate pool is adenylate kinase (AK), which catalyzes the reversible reaction:

2 ADP ⇌ ATP + AMP wikipedia.orgoup.commdpi.com

This equilibrium, maintained by the high activity of adenylate kinase in all eukaryotic cells, has a profound consequence: it makes the AMP:ATP ratio a much more sensitive indicator of cellular energy status than the ADP:ATP ratio. oup.comnih.gov Because the reaction is near equilibrium, the concentration of AMP is approximately proportional to the square of the ADP concentration divided by the ATP concentration ([AMP] ≈ k * [ADP]² / [ATP]). This means that the AMP:ATP ratio varies approximately as the square of the ADP:ATP ratio. oup.comnih.gov

Consequently, even a small decrease in the ATP:ADP ratio, which might occur during a mild increase in energy demand, will cause a much larger, squared increase in the AMP:ATP ratio. nih.gov This biochemical amplification makes AMP an exceptionally sensitive signal for metabolic monitoring. nih.gov In a fully energized cell, the ATP:ADP ratio is typically high, around 10:1 or even higher, and the concentration of AMP is often 100-fold lower than that of ATP. nih.govaatbio.com When a cell undergoes metabolic stress, such as through the inhibition of mitochondrial ATP production, the changes in these ratios become stark. For example, in one study on human cells, a slight decline in ATP (<20%) led to a 2.8-fold increase in the ADP:ATP ratio, but a significantly more pronounced 8-fold increase in the AMP:ATP ratio. nih.gov

This sensitivity allows the cell to respond swiftly to energy deficits. The rise in the AMP:ATP ratio is a critical trigger for energy-sensing pathways. The AMP-activated protein kinase (AMPK) system, for example, is exquisitely responsive to increases in the AMP:ATP ratio (and more recently understood, the ADP:ATP ratio as well), acting as a master regulator to restore energy homeostasis by switching on ATP-generating pathways and switching off ATP-consuming ones. oup.comcabidigitallibrary.orgcam.ac.uk

| Parameter | Normal/High Energy State | Metabolic Stress/Low Energy State |

|---|---|---|

| ATP Concentration (mmoles/kg dry wt) | 11.4 | Significantly Decreased |

| ADP Concentration (mmoles/kg dry wt) | 3.7 | Increased |

| AMP Concentration (mmoles/kg dry wt) | 0.6 | Dramatically Increased (~1500%) |

| ATP:ADP Ratio | ~10:1 or higher | Decreased |

| AMP:ATP Ratio | Low (~1:100) | Greatly Increased (amplified change) |

Adenosine 5 Monophosphate in Cellular Signaling and Regulation

Adenosine (B11128) 5'-monophosphate (AMP) is a pivotal signaling molecule that reflects the energy status of the cell. Its concentration rises when ATP is consumed, triggering a cascade of events to restore energy balance. A primary mechanism through which AMP exerts its regulatory effects is by activating AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. oup.comnih.govnih.gov

Adenosine 5'-Monophosphate-Activated Protein Kinase (AMPK) Signaling

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. portlandpress.comportlandpress.com It functions as a crucial energy sensor, and its activation initiates a switch from anabolic (ATP-consuming) to catabolic (ATP-producing) pathways to maintain cellular energy homeostasis. nih.govoup.comfrontiersin.org

The activation of AMPK is a multi-faceted process involving direct allosteric regulation by AMP and subsequent phosphorylation by upstream kinases.

The γ-subunit of AMPK contains nucleotide-binding sites. portlandpress.com The binding of AMP to these sites on the γ-subunit induces a conformational change in the AMPK complex. researchgate.net This change has two key effects: it allosterically activates the kinase and makes it a more favorable substrate for phosphorylation by upstream kinases. nih.govcellsignal.com Recent research suggests that while ADP can also bind and cause allosteric activation, AMP remains the primary activating ligand in vivo. nih.govportlandpress.comportlandpress.com

Full activation of AMPK requires the phosphorylation of a specific threonine residue (Thr172) on the α-subunit. nih.gov The primary upstream kinase responsible for this phosphorylation is Liver Kinase B1 (LKB1). ku.dkembopress.org The binding of AMP to the γ-subunit promotes this phosphorylation event. nih.govportlandpress.comportlandpress.com Another key upstream kinase is the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ), which can activate AMPK in response to increases in intracellular calcium levels. ku.dknih.govnih.gov

| Upstream Kinase | Activating Signal | Mechanism |

|---|---|---|

| Liver Kinase B1 (LKB1) | Increased AMP/ATP ratio | Phosphorylates Thr172 on the AMPK α-subunit. ku.dkembopress.org |

| Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ) | Increased intracellular Ca2+ | Phosphorylates Thr172 on the AMPK α-subunit, independent of AMP levels. ku.dknih.govnih.gov |

The ratio of AMP to ATP within the cell is a critical determinant of AMPK activity. oup.com Under normal conditions, ATP concentrations are high, and ATP competes with AMP for binding to the γ-subunit, keeping AMPK in a less active state. nih.gov During metabolic stress, such as exercise or nutrient deprivation, ATP is consumed, leading to a rise in the AMP/ATP ratio. researchgate.netresearchgate.net This increase in AMP displaces ATP, leading to the allosteric activation and enhanced phosphorylation of AMPK, thereby amplifying its kinase activity. oup.comnih.gov

Downstream Signaling Cascades Orchestrated by Activated AMPK

Once activated, AMPK phosphorylates a multitude of downstream targets, initiating a broad metabolic response to restore cellular energy levels. cellsignal.com

Activated AMPK promotes ATP-generating catabolic pathways. nih.govnews-medical.netwikipedia.org

Fatty Acid Oxidation: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme responsible for synthesizing malonyl-CoA. portlandpress.comresearchgate.netportlandpress.com Malonyl-CoA is an inhibitor of carnitine palmitoyltransferase 1 (CPT1), which is essential for the transport of fatty acids into the mitochondria for oxidation. nih.gov By reducing malonyl-CoA levels, AMPK promotes fatty acid oxidation. nih.govnih.gov

Glycolysis and Glucose Transport: AMPK stimulates glucose uptake by promoting the translocation of glucose transporters, such as GLUT4, to the cell surface. nih.govfrontiersin.org It also enhances glycolysis to accelerate ATP production from glucose.

Mitochondrial Biogenesis: AMPK can stimulate the production of new mitochondria, the powerhouses of the cell, to increase the capacity for ATP generation through oxidative phosphorylation. pnas.orgnih.govnih.gov This is often mediated through the activation of the transcriptional coactivator PGC-1α. frontiersin.org

| Pathway | Key AMPK Target | Effect of AMPK Activation |

|---|---|---|

| Fatty Acid Oxidation | Acetyl-CoA Carboxylase (ACC) | Inhibition of ACC, leading to decreased malonyl-CoA and increased fatty acid uptake into mitochondria. portlandpress.comresearchgate.netportlandpress.com |

| Glucose Transport | - | Promotes translocation of glucose transporters (e.g., GLUT4) to the cell membrane, increasing glucose uptake. nih.govfrontiersin.org |

| Glycolysis | - | Stimulates glycolytic enzymes to increase ATP production. |

| Mitochondrial Biogenesis | PGC-1α | Activates PGC-1α, a master regulator of mitochondrial biogenesis. pnas.orgnih.govnih.gov |

Inhibition of Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis, Cell Proliferation)

Activation of AMP-activated protein kinase (AMPK) by adenosine 5'-monophosphate (AMP) serves as a critical cellular mechanism to conserve energy by inhibiting anabolic processes that consume ATP. This inhibition spans several key pathways, including protein synthesis, lipid synthesis, and cell proliferation, thereby ensuring cellular resources are redirected towards ATP production during times of metabolic stress.

Protein Synthesis: As a highly energy-demanding process, protein synthesis is a primary target for inhibition by AMPK. nih.govucla.edu AMPK activation suppresses protein synthesis through multiple mechanisms. One major route is the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis. nih.govnih.gov AMPK can directly phosphorylate and activate TSC2 (tuberous sclerosis complex 2), a negative regulator of mTORC1. nih.gov It can also directly phosphorylate the mTORC1 subunit RAPTOR, leading to mTORC1 inhibition. nih.gov Furthermore, AMPK can inhibit protein synthesis by targeting the translation elongation step. It phosphorylates and activates eukaryotic elongation factor 2 kinase (eEF2K), which in turn phosphorylates and inhibits eukaryotic elongation factor 2 (eEF2), a key protein required for the translocation of the ribosome along the mRNA. nih.govnih.gov This dual control over both the initiation and elongation phases of translation ensures a rapid and effective shutdown of protein synthesis to preserve cellular energy. nih.gov Studies in cardiac myocytes and skeletal muscle have demonstrated that pharmacological activation of AMPK significantly decreases protein synthesis, highlighting its role in controlling hypertrophic growth. nih.govnih.gov

Lipid Synthesis: AMPK plays a pivotal role in regulating lipid metabolism by switching off the synthesis of fatty acids and cholesterol. nih.gov It directly phosphorylates and inactivates two key enzymes in lipogenesis:

Acetyl-CoA carboxylase (ACC): This enzyme catalyzes the first committed step in fatty acid synthesis. AMPK-mediated phosphorylation of ACC inhibits its activity, leading to a decrease in the production of malonyl-CoA, the building block for fatty acid synthesis. nih.govfrontiersin.org

3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase): This is the rate-limiting enzyme in cholesterol synthesis. nih.govnih.gov AMPK phosphorylation leads to its inactivation, thereby curbing cholesterol production. jst.go.jp

By inhibiting these enzymes, AMPK not only halts ATP-consuming lipid synthesis but also promotes fatty acid oxidation, as reduced malonyl-CoA levels relieve the inhibition on carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into mitochondria for breakdown. jst.go.jpresearchgate.net This coordinated regulation shifts the cellular metabolic balance from lipid storage to lipid utilization. nih.gov

Cell Proliferation: Cell growth and proliferation are intrinsically linked to the availability of cellular energy and biosynthetic precursors. AMPK activation acts as a brake on cell proliferation by exerting its inhibitory effects on both protein and lipid synthesis. nih.gov By suppressing the mTOR pathway, AMPK limits the necessary protein production for cell growth. nih.gov Furthermore, the inhibition of fatty acid and cholesterol synthesis deprives proliferating cells of essential components for building new membranes. Published studies indicate that AMPK activation strongly suppresses cell proliferation in both non-malignant and tumor cells through these multifaceted mechanisms. nih.gov

| Anabolic Process | Key Target | Mechanism of Inhibition by AMPK | Reference |

|---|---|---|---|

| Protein Synthesis | mTORC1 | Indirect inhibition via TSC2 activation and direct phosphorylation of RAPTOR. | nih.govnih.gov |

| Protein Synthesis | eEF2 | Indirect inhibition via activation of eEF2K. | nih.govnih.gov |

| Fatty Acid Synthesis | Acetyl-CoA Carboxylase (ACC) | Direct phosphorylation and inactivation. | nih.govfrontiersin.org |

| Cholesterol Synthesis | HMG-CoA Reductase (HMGCR) | Direct phosphorylation and inactivation. | nih.govjst.go.jp |

| Cell Proliferation | Multiple (mTOR, ACC, etc.) | Inhibition of essential biosynthetic pathways (protein and lipid synthesis). | nih.gov |

Crosstalk with mTORC1 Pathway and Autophagy Regulation

The interplay between AMPK and mTORC1 is a central axis in the control of cellular metabolism, balancing anabolic and catabolic processes in response to energy availability. portlandpress.com These two kinases have opposing roles: AMPK is activated by low energy states (high AMP:ATP ratio) to promote catabolism, while mTORC1 is active under nutrient-rich conditions to drive anabolism and cell growth. nih.gov The crosstalk between them ensures that cell growth only occurs when energy levels are sufficient.

AMPK inhibits mTORC1 activity through at least two well-established mechanisms:

Phosphorylation of TSC2: AMPK can phosphorylate the tuberous sclerosis complex 2 (TSC2), which enhances its activity. The TSC1-TSC2 complex is a GTPase-activating protein for the small GTPase Rheb, a potent activator of mTORC1. By activating TSC2, AMPK promotes the conversion of Rheb to its inactive GDP-bound state, thereby suppressing mTORC1 signaling. nih.govnih.gov

Phosphorylation of Raptor: AMPK can directly phosphorylate Raptor, a regulatory subunit of the mTORC1 complex. This phosphorylation creates a binding site for 14-3-3 proteins, which is thought to interfere with Raptor's ability to present substrates to mTOR, thus inhibiting mTORC1 activity. nih.govresearchgate.net

This AMPK-mediated inhibition of mTORC1 has a profound impact on autophagy, a catabolic process where cells degrade and recycle their own components to generate energy and building blocks during times of stress. nih.gov mTORC1 is a major negative regulator of autophagy. frontiersin.org In nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 (Unc-51 like autophagy activating kinase 1) complex, which is essential for initiating the formation of autophagosomes. portlandpress.comnih.gov

When energy levels are low, AMPK activation leads to the inhibition of mTORC1, which relieves the inhibitory phosphorylation on the ULK1 complex, thereby promoting the initiation of autophagy. nih.gov Furthermore, AMPK can also directly phosphorylate ULK1 at different sites than mTORC1, leading to its activation. portlandpress.comfrontiersin.org This dual mechanism, involving both the removal of an inhibitory signal (from mTORC1) and the provision of an activating signal, allows for a robust and tightly controlled induction of autophagy in response to energy stress. nih.govnih.gov This intricate crosstalk ensures that when anabolic processes are halted, the catabolic process of autophagy is initiated to restore cellular energy homeostasis. portlandpress.com

Influence on Mitochondrial Health and Homeostasis

AMPK acts as a master regulator of mitochondrial homeostasis, ensuring the health and efficiency of the cell's powerhouses, particularly in response to metabolic stress. nih.govnih.gov Its influence extends to several key aspects of mitochondrial biology, including biogenesis, dynamics (fission and fusion), and the selective removal of damaged mitochondria through mitophagy. nih.govmdpi.com

Mitochondrial Biogenesis: AMPK promotes the generation of new mitochondria, a process known as mitochondrial biogenesis. A primary mechanism for this is the activation of the peroxisome proliferator-activated receptor-γ co-activator 1α (PGC-1α), a master regulator of mitochondrial gene expression. nih.govmdpi.com AMPK can directly phosphorylate PGC-1α, enhancing its activity. nih.gov Additionally, AMPK activation can increase cellular NAD+ levels, which in turn activates SIRT1, a deacetylase that further activates PGC-1α. nih.gov Activated PGC-1α co-activates nuclear respiratory factors (NRFs) and other transcription factors that drive the expression of nuclear and mitochondrial genes encoding mitochondrial proteins, ultimately leading to increased mitochondrial mass and oxidative capacity. nih.gov

Mitochondrial Dynamics: The balance between mitochondrial fission (division) and fusion (merging) is crucial for maintaining a healthy mitochondrial network. AMPK influences this dynamic process. It can promote mitochondrial fission by directly phosphorylating the Mitochondrial Fission Factor (MFF), a receptor that recruits the fission machinery protein Drp1 to the mitochondrial outer membrane. nih.govfrontiersin.org This process is important for segregating damaged portions of mitochondria for removal.

Mitophagy: Mitophagy is the selective degradation of damaged or dysfunctional mitochondria via autophagy. This quality control mechanism is essential for preventing the accumulation of reactive oxygen species (ROS) and maintaining cellular health. AMPK is a key activator of mitophagy. By activating the ULK1 complex, AMPK initiates the general autophagic process. nih.gov The AMPK-driven fission is also a prerequisite for mitophagy, as it allows for the isolation of damaged mitochondria, which can then be targeted for engulfment by autophagosomes. frontiersin.org

Tissue-Specific Roles of AMPK Activation by Adenosine 5'-Monophosphate

The physiological outcomes of AMPK activation are highly dependent on the specific tissue and its metabolic function. AMPK acts as a local energy sensor in various cell types, orchestrating responses tailored to the needs of that tissue while contributing to whole-body energy balance.

Skeletal Muscle Metabolism and Mitochondrial Function

In skeletal muscle, a tissue with highly dynamic energy demands, AMPK is a critical regulator of metabolism, particularly during exercise. nih.gov When ATP is consumed rapidly during muscle contraction, the resulting increase in AMP levels activates AMPK. nih.gov

Activated AMPK orchestrates a metabolic shift to increase ATP production:

Enhanced Glucose and Fatty Acid Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the cell surface, increasing glucose uptake. It also enhances the uptake and oxidation of fatty acids. nih.gov

Stimulation of Mitochondrial Biogenesis: Chronic activation of AMPK, as seen with endurance exercise training, leads to an increase in the number and function of mitochondria. nih.govresearchgate.net This is mediated through the PGC-1α pathway, enhancing the muscle's oxidative capacity and endurance. nih.govnih.gov

Regulation of Mitophagy: AMPK activation during exercise can induce mitophagy, ensuring the removal of mitochondria damaged by increased metabolic activity and oxidative stress, thereby maintaining a healthy mitochondrial pool. frontiersin.org

| Metabolic Process | Effect of AMPK Activation | Key Downstream Target/Pathway | Reference |

|---|---|---|---|

| Glucose Uptake | Increased | GLUT4 Translocation | nih.gov |

| Fatty Acid Oxidation | Increased | ACC Inhibition | nih.gov |

| Mitochondrial Biogenesis | Increased | PGC-1α Activation | nih.govnih.gov |

| Protein Synthesis | Decreased | mTORC1 Inhibition | nih.gov |

Hepatic Lipid and Glucose Metabolism

In the liver, AMPK acts as a key regulator of lipid and glucose homeostasis, playing a crucial role in preventing conditions like nonalcoholic fatty liver disease (NAFLD). nih.gov When activated in hepatocytes, AMPK switches metabolism from anabolic to catabolic pathways.

Inhibition of Lipogenesis: AMPK phosphorylates and inactivates ACC and HMG-CoA reductase, shutting down the synthesis of fatty acids and cholesterol, respectively. nih.govnih.gov This is a primary mechanism by which AMPK reduces hepatic lipid accumulation (steatosis). nih.gov

Stimulation of Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces malonyl-CoA levels, which in turn de-represses CPT1 and promotes the oxidation of fatty acids in the mitochondria. nih.govfrontiersin.org This increased fat burning further helps to reduce liver fat content. nih.gov

Inhibition of Gluconeogenesis: During fasting, the liver produces glucose via gluconeogenesis. AMPK can suppress this process by inhibiting the expression of key gluconeogenic enzymes like PEPCK and G6Pase, thus helping to regulate blood glucose levels. nih.gov

Hypothalamic AMPK in Appetite and Whole-Body Energy Homeostasis

Beyond its cell-autonomous roles, AMPK in the hypothalamus of the brain acts as a sensor of whole-body energy status, integrating hormonal and nutritional signals to regulate food intake and energy expenditure. nih.govsemanticscholar.org

Regulation of Appetite: Hypothalamic AMPK activity is modulated by various hormones that signal the body's energy state. The hunger hormone ghrelin activates AMPK in appetite-stimulating neurons (AgRP/NPY neurons), promoting food intake. e-enm.orgnih.gov Conversely, anorexigenic hormones like leptin and insulin, which signal energy sufficiency, inhibit AMPK activity in these neurons and in appetite-suppressing neurons (POMC neurons), leading to reduced food intake. nih.govnih.gov

Energy Expenditure: AMPK in the hypothalamus also influences energy expenditure. For instance, its inhibition in the ventromedial nucleus of the hypothalamus (VMH) can increase energy expenditure through the sympathetic nervous system. nih.gov

Glucose Homeostasis: Hypothalamic AMPK is also a glucose sensor. Its activity increases during hypoglycemia, triggering counter-regulatory responses to restore blood glucose levels. e-enm.org

By integrating these diverse signals, hypothalamic AMPK plays a crucial role in maintaining energy balance at the organismal level, adjusting feeding behavior and energy expenditure to match the body's metabolic needs. nih.gove-enm.org

Cyclic Adenosine Monophosphate (cAMP) Signaling Pathway

The cyclic this compound (cAMP) signaling pathway is a fundamental and ubiquitous mechanism for intracellular signal transduction. wikipedia.org As a key second messenger, cAMP relays extracellular signals received at the cell surface to intracellular effectors, thereby orchestrating a wide array of physiological responses. patsnap.com This pathway is initiated by the binding of various hormones and neurotransmitters to their specific G protein-coupled receptors (GPCRs), which in turn activates or inhibits the synthesis of cAMP. wikipedia.org The subsequent changes in intracellular cAMP concentration modulate the activity of downstream targets, most notably protein kinase A (PKA), to regulate cellular processes ranging from metabolism and gene transcription to cell growth and differentiation. news-medical.net

Synthesis of cAMP from ATP by Adenylyl Cyclase Enzymes

Cyclic AMP is synthesized from adenosine triphosphate (ATP) by the enzyme adenylyl cyclase (also known as adenylate cyclase). nih.govproteopedia.org This reaction involves the cyclization of ATP, where the 3'-hydroxyl group of the ribose moiety attacks the alpha-phosphate, forming a 3',5'-cyclic phosphodiester bond and releasing pyrophosphate. proteopedia.org Magnesium ions are essential cofactors for this enzymatic activity. nih.govwikipedia.org

There are at least nine membrane-bound isoforms of adenylyl cyclase in mammals (designated as types I-IX), each with distinct regulatory properties and tissue distribution. nih.govucl.ac.uk These enzymes are typically activated by the Gs alpha subunit of a heterotrimeric G protein complex following the binding of an extracellular ligand to a GPCR. wikipedia.orgwikipedia.org Conversely, they can be inhibited by the Gi alpha subunit, allowing for fine-tuned regulation of cAMP production. wikipedia.org Some adenylyl cyclase isoforms can also be regulated by other signaling molecules, such as calcium and calmodulin. ucl.ac.uk The plant-derived diterpene, forskolin, is a direct activator of most adenylyl cyclase isoforms and is widely used in research to experimentally elevate intracellular cAMP levels. nih.govplos.org

Degradation of cAMP by Phosphodiesterases

The intracellular concentration of cAMP is tightly regulated not only by its synthesis but also by its degradation. This crucial function is carried out by a large and diverse superfamily of enzymes known as cyclic nucleotide phosphodiesterases (PDEs). reactome.orgnih.gov PDEs hydrolyze the 3',5'-cyclic phosphodiester bond in cAMP, converting it to adenosine 5'-monophosphate (AMP), which is inactive as a second messenger. nih.gov

The PDE superfamily is divided into 11 families based on their sequence homology, substrate specificity, and sensitivity to inhibitors. ahajournals.orgnih.gov Some PDEs are specific for cAMP (PDE4, PDE7, and PDE8), some are specific for cyclic guanosine (B1672433) monophosphate (cGMP) (PDE5, PDE6, and PDE9), and others can hydrolyze both cyclic nucleotides (PDE1, PDE2, PDE3, PDE10, and PDE11). reactome.orgnih.gov Within cardiomyocytes, for instance, PDE3 and PDE4 are the primary contributors to cAMP hydrolysis. ahajournals.org The presence of multiple PDE isoforms with distinct tissue and subcellular localizations allows for precise spatial and temporal control over cAMP signaling. nih.govnih.gov

| PDE Family | Substrate Specificity | Key Characteristics |

|---|---|---|

| PDE1 | cAMP and cGMP | Activated by Ca2+/calmodulin oup.com |

| PDE2 | cAMP and cGMP | Activated by cGMP |

| PDE3 | cAMP and cGMP | Inhibited by cGMP |

| PDE4 | cAMP-specific | Important in inflammation and airway disease nih.gov |

| PDE7 | cAMP-specific | High affinity for cAMP |

| PDE8 | cAMP-specific | Insensitive to common PDE inhibitors like IBMX oup.com |

Role of cAMP as a Second Messenger in Intracellular Signaling

Cyclic AMP functions as a quintessential second messenger, amplifying and transducing extracellular signals into intracellular responses. patsnap.com Hormones like glucagon and adrenaline, which cannot cross the plasma membrane, rely on second messengers like cAMP to convey their messages to the cell's interior. wikipedia.org The process begins when an external signal (the "first messenger") binds to a GPCR, leading to the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP concentration. patsnap.comwikipedia.org

This rise in cAMP levels constitutes the intracellular signal that triggers a cascade of events. One of the primary roles of cAMP is to activate protein kinases, which in turn phosphorylate specific target proteins, altering their activity and leading to a cellular response. patsnap.com This can include changes in metabolism, such as the breakdown of glycogen to glucose, or the regulation of gene expression through the phosphorylation of transcription factors. patsnap.comwikipedia.org The transient nature of cAMP signaling, ensured by the activity of phosphodiesterases, allows for rapid and precise control over cellular functions in response to external stimuli. patsnap.com

Activation of Protein Kinase A (PKA) by cAMP

The major intracellular effector of cAMP is cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). wikipedia.orgnews-medical.net In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. pearson.comnih.gov The regulatory subunits bind to and inhibit the catalytic subunits, preventing them from phosphorylating their substrates. pnas.org

The activation of PKA is an allosteric process initiated by the binding of cAMP. pearson.com Each regulatory subunit has two distinct cAMP-binding domains. pnas.org When intracellular cAMP levels rise, four molecules of cAMP bind to the two regulatory subunits (two cAMP molecules per R subunit). pearson.com This binding induces a conformational change in the regulatory subunits, causing them to dissociate from the catalytic subunits. pnas.orgwikipedia.org The released catalytic subunits are then free and active to phosphorylate specific serine and threonine residues on their target proteins, thereby propagating the signal downstream. wikipedia.orgpearson.com

| Component | State | Function |

|---|---|---|

| PKA Holoenzyme (R2C2) | Inactive | Catalytic subunits are inhibited by regulatory subunits. nih.gov |

| cAMP | Activator | Binds to the regulatory subunits. pearson.com |

| Regulatory Subunits (R) | cAMP-bound | Undergo a conformational change and release the catalytic subunits. pnas.org |

| Catalytic Subunits (C) | Active | Phosphorylate target proteins on serine/threonine residues. wikipedia.org |

Compartmentalization of cAMP Signaling

While cAMP is a small, diffusible molecule, its signaling is not uniform throughout the cell. asbmb.org Instead, cAMP signaling is highly organized into discrete subcellular compartments or microdomains. nih.govnih.gov This compartmentalization allows for the specific and localized activation of downstream effectors in response to particular stimuli, enabling a single second messenger to mediate diverse and even opposing physiological outcomes in the same cell. asbmb.orgroyalsocietypublishing.org

Several mechanisms contribute to the formation of these cAMP signaling "hot spots." nih.gov One key factor is the localized production of cAMP by adenylyl cyclases that are anchored at specific subcellular locations. researchgate.net Another critical component is the strategic placement of different phosphodiesterase (PDE) isoforms, which act as barriers to diffusion by rapidly degrading cAMP and shaping the spatial distribution of the signal. nih.govnih.gov Furthermore, A-kinase anchoring proteins (AKAPs) play a crucial role by scaffolding PKA and other signaling components, including GPCRs, adenylyl cyclases, and PDEs, into multiprotein complexes at specific intracellular sites. nih.govroyalsocietypublishing.org This creates signaling "signalosomes" that ensure the efficient and specific transmission of the cAMP signal to its intended targets. royalsocietypublishing.org

Direct Allosteric Regulation of Enzymes by Adenosine 5'-Monophosphate

Beyond its role as a precursor to cAMP, adenosine 5'-monophosphate (AMP) itself is a critical allosteric regulator of cellular metabolism. study.com Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site (the allosteric site), which induces a conformational change that alters the enzyme's activity. wikipedia.orgwikipedia.org This mechanism allows for rapid and sensitive control of metabolic pathways in response to the cell's energy status. study.com

A prime example of this is the regulation of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis. High levels of ATP, indicating an energy-rich state, allosterically inhibit PFK-1. wikipedia.orgchemistrytalk.org Conversely, when ATP is consumed and levels of AMP rise, AMP acts as an allosteric activator of PFK-1, counteracting the inhibitory effect of ATP and stimulating glycolysis to produce more ATP. chemistrytalk.org

Another crucial enzyme regulated by AMP is AMP-activated protein kinase (AMPK). AMPK functions as a master sensor of cellular energy status. nih.gov When cellular energy levels are low (i.e., high AMP:ATP ratio), AMP binds to AMPK, leading to its allosteric activation. nih.gov Activated AMPK then phosphorylates a multitude of downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP, thereby restoring cellular energy homeostasis. nih.gov

Activation of Myophosphorylase-b

Myophosphorylase, the muscle-specific isoform of glycogen phosphorylase, plays a crucial role in providing a rapid source of glucose for muscle contraction. It exists in two primary forms: the generally active, phosphorylated form, myophosphorylase-a, and the typically inactive, dephosphorylated form, myophosphorylase-b. The activity of myophosphorylase-b is highly dependent on the cellular energy state, primarily signaled by the concentration of AMP. wikipedia.org

In a resting muscle cell, levels of ATP and glucose-6-phosphate are high, which act as allosteric inhibitors, keeping myophosphorylase-b in an inactive, tense (T) conformational state. wikipedia.org During strenuous exercise, ATP is rapidly hydrolyzed to meet energy demands, leading to a significant increase in the intracellular concentration of AMP. This elevated AMP concentration signals a low energy state. wikipedia.org AMP acts as a potent allosteric activator of myophosphorylase-b by binding to a specific nucleotide-binding site on the enzyme. wikipedia.orgwikipedia.org This binding induces a conformational change from the inactive T state to the active, relaxed (R) state, which possesses enzymatic properties similar to the phosphorylated 'a' form. wikipedia.org This activation allows for the rapid breakdown of glycogen into glucose-1-phosphate, fueling glycolysis to generate ATP for muscle activity. wikipedia.org

| Regulator | Effect on Myophosphorylase-b | Cellular Condition |

| Adenosine 5'-monophosphate (AMP) | Allosteric Activator | High (e.g., exercise) |

| Adenosine triphosphate (ATP) | Allosteric Inhibitor | High (e.g., rest) |

| Glucose-6-phosphate | Allosteric Inhibitor | High (e.g., rest) |

Activation of Glycogen Phosphorylase

Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate. wikipedia.org The enzyme's activity is tightly controlled through both covalent modification (phosphorylation) and allosteric regulation to maintain glucose homeostasis. The dephosphorylated form, glycogen phosphorylase b, is allosterically activated by AMP. wikipedia.orgnih.gov

The binding of AMP induces a significant conformational change in the enzyme's structure. wikipedia.orgnih.gov This transition involves the rotation of the amino- and carboxyl-terminal domains, which increases substrate access to the catalytic site. nih.gov The structure of the activated state induced by AMP is similar to the active state induced by phosphorylation, demonstrating that AMP can bypass the need for hormonal signaling to activate glycogenolysis when cellular energy is low. nih.gov The specificity of the nucleotide-binding site for AMP over other nucleotides like inosine (B1671953) monophosphate is due to specific interactions revealed by structural studies. nih.gov In the liver, the activation of glycogen phosphorylase can also be stimulated by cyclic AMP (cAMP) through a signaling cascade that ultimately activates phosphorylase kinase, which then converts phosphorylase b to the more active phosphorylase a. nih.gov

| Enzyme Form | Regulatory State | Primary Allosteric Activator | Resulting Conformation |

| Glycogen Phosphorylase b | Normally Inactive (Tense) | AMP | Active (Relaxed) |

| Glycogen Phosphorylase a | Normally Active (Relaxed) | - | Active (Relaxed) |

Activation of Phosphofructokinase-1 (PFK-1)

Phosphofructokinase-1 (PFK-1) is a key regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate. wikipedia.orgproteopedia.org This step is a major control point and is subject to complex allosteric regulation. While high levels of ATP inhibit PFK-1 activity, signaling energy abundance, AMP acts as a crucial allosteric activator, signaling an energy deficit. wikipedia.orgchegg.com

The inhibitory effect of ATP is due to its binding to an allosteric site on the enzyme, which is distinct from the catalytic site where ATP also binds as a substrate. wikipedia.orgproteopedia.org This allosteric binding of ATP lowers the enzyme's affinity for its other substrate, fructose-6-phosphate. wikipedia.org AMP reverses this ATP-induced inhibition. chegg.com By binding to the same allosteric site, AMP promotes a conformational change in the enzyme to the high-activity R state, increasing the affinity for fructose-6-phosphate and stimulating the glycolytic flux. proteopedia.org Therefore, the activity of PFK-1 is highly sensitive to the cellular ATP/AMP ratio; a low ratio (high AMP) signifies low energy charge and activates the enzyme to promote glycolysis and ATP production. wikipedia.orgchegg.com

| Metabolite | Role | Effect on PFK-1 Activity | Mechanism |

| ATP (high conc.) | Allosteric Inhibitor | Decrease | Binds to allosteric site, promotes inactive T state |

| AMP | Allosteric Activator | Increase | Binds to allosteric site, reverses ATP inhibition, promotes active R state |

| Fructose-6-phosphate | Substrate | Increase | Binds to active site, promotes active R state |

| Fructose 2,6-bisphosphate | Allosteric Activator | Increase | Potent activator that increases affinity for F6P and diminishes ATP inhibition |

Interaction with Threonine Deaminase

Threonine deaminase (also known as threonine dehydratase) is an enzyme involved in the biosynthesis of isoleucine from threonine. In some organisms, its activity is subject to allosteric regulation. Research on Escherichia coli has led to the crystallization and characterization of an adenosine 5'-monophosphate-dependent threonine deaminase. nih.gov This finding indicates that AMP can directly bind to and regulate the enzyme's function, serving as an effector molecule. nih.gov

Adenosine 5 Monophosphate in Gene Expression and Transcriptional Regulation

AMPK-Mediated Transcriptional Regulation

As a master regulator of metabolism, AMPK's functions are not limited to the acute phosphorylation of metabolic enzymes; it also exerts profound, long-term effects on cellular function by modulating gene expression. alliedacademies.orgnih.gov This transcriptional reprogramming is crucial for adapting to metabolic stress and maintaining energy homeostasis over time. nih.gov AMPK activation leads to changes in the expression of genes involved in a wide array of cellular processes, including glucose and lipid metabolism, mitochondrial biogenesis, and autophagy. nih.govyoutube.com

While many of its targets are cytoplasmic, AMPK can also translocate to the nucleus to directly phosphorylate proteins involved in gene transcription. nih.govportlandpress.com This nuclear activity is a key mechanism by which AMPK influences gene expression patterns. nih.govportlandpress.com Research has identified several transcription factors, co-activators, and components of the transcriptional machinery as direct substrates of AMPK. nih.govnih.gov The phosphorylation of these nuclear proteins by AMPK can alter their activity, stability, and subcellular localization, thereby directly impacting the transcription of their target genes. nih.govresearchgate.net

Several key nuclear proteins are direct targets of AMPK phosphorylation. For instance, AMPK phosphorylates members of the Forkhead box O (FOXO) family of transcription factors, such as FOXO3, which are involved in stress resistance and metabolism. nih.gov Other notable targets include the tumor suppressor p53 and histone deacetylases (HDACs), which play crucial roles in cell cycle control and chromatin remodeling. tandfonline.com The direct phosphorylation of these and other nuclear proteins allows AMPK to exert immediate and direct control over the transcriptional landscape of the cell in response to energy stress.

Table 1: Examples of Nuclear Proteins Directly Phosphorylated by AMPK

| Protein | Function | Consequence of AMPK Phosphorylation |

|---|---|---|

| CREB | Transcription factor involved in metabolism, cell survival, and proliferation. | Enhanced transcriptional activity. nih.gov |

| FOXO3 | Transcription factor that regulates stress resistance, metabolism, and apoptosis. | Modulation of its transcriptional activity. nih.gov |

| p53 | Tumor suppressor protein that regulates the cell cycle, apoptosis, and genomic stability. | Increased stability and activation. tandfonline.com |

| HDAC5 | Histone deacetylase that represses gene expression. | Phosphorylation leads to its export from the nucleus, relieving transcriptional repression of target genes like GLUT4. researchgate.net |

| TFEB/TFE3 | Transcription factors that regulate lysosomal biogenesis and autophagy. | Required for their transcriptional activation. biorxiv.org |

The cAMP response element-binding protein (CREB) is a well-established transcription factor that plays a pivotal role in regulating the expression of genes involved in metabolism, differentiation, and survival. nih.govnih.gov AMPK has been shown to directly phosphorylate CREB at Serine 133, the same site targeted by protein kinase A (PKA). nih.govphysiology.orgphysiology.org This phosphorylation event is critical for enhancing CREB's transcriptional activity, allowing it to recruit co-activators like CBP/p300 and initiate the transcription of its target genes. nih.govresearchgate.net

The activation of CREB by AMPK provides a direct link between cellular energy status and the expression of genes necessary for metabolic adaptation. physiology.org For example, AMPK-mediated CREB activation is involved in the increased expression of hexokinase II and proteins involved in mitochondrial oxidative metabolism in skeletal muscle. nih.govphysiology.org This demonstrates how AMPK can fine-tune the expression of specific genes to meet the metabolic demands of the cell. In addition to CREB itself, AMPK also phosphorylates other members of the CREB family of transcription factors, including activating transcription factor 1 (ATF1) and CRE modulator (CREM), further expanding its influence on gene expression. nih.govphysiology.org

Activation of AMPK in response to a low cellular energy state triggers a global shift in gene expression designed to conserve ATP and promote its generation. nih.govmdpi.com This involves the upregulation of genes associated with catabolic processes and the downregulation of genes involved in anabolic pathways. youtube.com For instance, AMPK activation promotes the expression of genes that enhance glucose uptake and fatty acid oxidation, while simultaneously repressing the expression of genes involved in the synthesis of cholesterol, fatty acids, and proteins. nih.govyoutube.com

Cellular energy stress, such as that induced by hypoxia or glucose deprivation, leads to AMPK-dependent changes in the transcription of numerous genes. mdpi.com This reprogramming helps cells survive periods of metabolic stress by prioritizing energy production and shutting down non-essential energy-consuming processes. imrpress.com The transcriptional response to AMPK activation is tissue-specific, reflecting the different metabolic roles of various cell types. In skeletal muscle, for example, AMPK activation leads to the increased expression of genes involved in glucose transport and mitochondrial biogenesis to enhance exercise capacity. researchgate.net In the liver, AMPK activation suppresses the expression of genes involved in gluconeogenesis and lipogenesis to control glucose and lipid homeostasis. researchgate.net

Beyond its immediate effects, sustained activation of AMPK can lead to long-term metabolic reprogramming by inducing lasting changes in gene expression. alliedacademies.orgnih.gov This is crucial for adapting to chronic changes in energy demand, such as during endurance exercise training or prolonged caloric restriction. researchgate.net AMPK-dependent gene modulation underlies the increased mitochondrial biogenesis, enhanced oxidative capacity, and improved metabolic efficiency observed in these conditions. alliedacademies.orgresearchgate.net

A key mediator of AMPK-induced long-term metabolic reprogramming is the transcriptional coactivator PGC-1α (peroxisome proliferator-activated receptor-gamma coactivator 1-alpha). researchgate.net AMPK can increase both the expression and activity of PGC-1α, which in turn drives the expression of a broad network of genes involved in mitochondrial biogenesis and function. researchgate.net Another important target is the sterol regulatory element-binding protein 1 (SREBP1), a key transcription factor in lipogenesis. nih.gov AMPK phosphorylates and inhibits SREBP1, leading to a long-term reduction in the expression of lipogenic enzymes. nih.gov Through the modulation of these and other key transcriptional regulators, AMPK orchestrates a durable shift in cellular metabolism towards a more energy-efficient and stress-resistant phenotype.

cAMP-Mediated Transcriptional Regulation

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in a wide range of biological processes, including the regulation of gene expression. mdpi.com The effects of cAMP on transcription are primarily mediated by protein kinase A (PKA), which is activated upon binding of cAMP. nih.govyoutube.com The cAMP-PKA signaling pathway is a central mechanism by which cells respond to extracellular signals and modulate gene expression accordingly. gentarget.com

Upon activation by cAMP, the catalytic subunits of PKA are released and can translocate to the nucleus, where they phosphorylate a variety of transcription factors. youtube.com The phosphorylation of these transcription factors alters their ability to bind to specific DNA sequences and recruit the transcriptional machinery, thereby activating or repressing the expression of their target genes. nih.gov

The most well-characterized transcription factor activated by PKA is CREB. researchgate.netmdpi.com PKA phosphorylates CREB at the critical Serine 133 residue, which is essential for its transcriptional activity. researchgate.netnih.gov Phosphorylated CREB then binds to cAMP response elements (CREs) in the promoter regions of target genes and recruits coactivators, leading to the initiation of transcription. nih.govgentarget.com In addition to CREB, PKA also phosphorylates and activates other transcription factors, such as CREM and ATF1, which also belong to the bZIP family and bind to CREs. nih.gov The activation of these transcription factors by the cAMP-PKA pathway allows for the coordinated regulation of gene networks in response to a diverse array of physiological stimuli.

Table 2: Transcription Factors Activated by PKA in Response to Elevated cAMP

| Transcription Factor | Family | Mechanism of Activation by PKA |

|---|---|---|

| CREB | bZIP | Direct phosphorylation at Serine 133, which promotes the recruitment of transcriptional co-activators. researchgate.netnih.gov |

| CREM | bZIP | Direct phosphorylation, leading to the activation of gene transcription. nih.gov |

| ATF1 | bZIP | Direct phosphorylation, which enhances its ability to activate transcription. nih.gov |

PKA-Dependent and Independent Mechanisms of Gene Induction by cAMP

While the PKA-CREB pathway is a primary mechanism for cAMP-mediated gene regulation, research has established that cAMP can also induce gene expression through PKA-independent pathways. nih.govphysiology.org This duality allows for a more nuanced and context-specific cellular response to cAMP signals.

PKA-Dependent Mechanism: The classical PKA-dependent pathway is the most extensively studied mechanism. It involves the direct activation of PKA by cAMP, leading to the phosphorylation of transcription factors like CREB, which in turn regulate the expression of target genes. nih.govpnas.org This pathway is central to many physiological processes, including the regulation of metabolism, cell growth, and differentiation. nih.gov In S49 lymphoma cells, for example, nearly all cAMP-mediated gene expression changes are dependent on PKA activity, as cells lacking a functional PKA catalytic subunit show virtually no transcriptional response to a cAMP analog. pnas.org

PKA-Independent Mechanisms: Persistent observations of gene induction in the presence of PKA inhibitors pointed to the existence of alternative signaling routes. nih.govphysiology.org A key mediator of PKA-independent signaling is the Exchange Protein Directly Activated by cAMP (Epac). frontiersin.orgphysiology.org Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPase Rap1. physiology.org Upon binding cAMP, Epac activates Rap1, which can initiate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing gene transcription. mdpi.comfrontiersin.org

Research has demonstrated that both PKA-dependent and -independent pathways can contribute to a single physiological outcome, such as cellular proliferation. In certain cell types, cAMP stimulates mitogenesis by activating distinct downstream effectors. nih.gov For instance, cAMP effects on the phosphorylation of the ribosomal protein S6 kinase (p70s6k) are PKA-dependent, whereas its effects on Akt phosphorylation and membrane ruffling are PKA-independent and reliant on phosphatidylinositol 3-kinase (PI3K). nih.gov This divergence shows that cAMP can orchestrate complex cellular responses by engaging multiple effector pathways simultaneously. nih.gov

Table 2: Comparison of PKA-Dependent and PKA-Independent Gene Induction by cAMP

| Feature | PKA-Dependent Pathway | PKA-Independent Pathway |

|---|---|---|

| Primary Effector | Protein Kinase A (PKA) nih.gov | Exchange Protein Directly Activated by cAMP (Epac) physiology.org |

| Activation Mechanism | cAMP binds to PKA regulatory subunits, releasing active catalytic subunits. wikipedia.org | cAMP binds directly to Epac, inducing a conformational change that activates its GEF activity. physiology.org |

| Key Downstream Molecules | CREB, other PKA-specific substrates. mdpi.com | Rap1, Ras-related GTPases, MAPK/ERK pathway. mdpi.comfrontiersin.org |

| Example Function | Regulation of gluconeogenic genes via CREB phosphorylation. nih.gov | Regulation of cell adhesion, exocytosis, and Akt activation. physiology.orgnih.gov |

Influence on Genes Involved in Intermediary Metabolism and Cellular Proliferation

Cyclic AMP is a critical regulator that links extracellular signals to the transcriptional control of genes governing fundamental cellular processes like intermediary metabolism and proliferation. nih.gov